Cas no 73033-58-6 ((5-chloro-2-nitrophenyl)methanol)
(5-chloro-2-nitrophenyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (5-Chloro-2-nitrophenyl)methanol
- Benzenemethanol,5-chloro-2-nitro-
- 5-CHLORO-2-NITROBENZYL ALCOHOL
- (5-Chloro-2-nitro-phenyl)-methanol
- 5-Chloro-2-nitrobenzenemethanol
- Benzenemethanol, 5-chloro-2-nitro-
- 5-Chloro-2-nitrobenzylalcohol
- ULYZTHQGJXPEFT-UHFFFAOYSA-N
- 4-Chloro-2-(hydroxymethyl)nitrobenzene
- PubChem16085
- 5-Cloro-2-nitrobenzyl alcohol
- 5-chloro-2 nitrobenzyl alcohol
- ULYZTHQGJXPEFT-UHFFFAOYSA-
- 5-chloro-2-nitro-benzenemethanol
- Benzene
- (5-Chloro-2-nitrophenyl)methanol #
- MFCD00007291
- SY058457
- EN300-1986578
- SCHEMBL68181
- CS-W021115
- AKOS015889509
- AKOS015969072
- InChI=1/C7H6ClNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2
- FT-0641441
- DTXSID10223309
- 5-Chloro-2-nitrobenzyl alcohol, 98%
- NS00037468
- EINECS 277-241-5
- PS-5039
- DS-2679
- (5-chloranyl-2-nitro-phenyl)methanol
- 73033-58-6
- A837700
- DB-007018
- 2-Nitro-5-chlorobenzenemethanol;(5-chloro-2-nitrophenyl)methanol
- (5-chloro-2-nitrophenyl)methanol
-
- MDL: MFCD00007291
- Inchi: 1S/C7H6ClNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2
- InChI Key: ULYZTHQGJXPEFT-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)CO)[N+](=O)[O-]
Computed Properties
- Exact Mass: 187.00400
- Monoisotopic Mass: 187.004
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 66
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Solid
- Density: 1.476
- Melting Point: 78-79 °C (lit.)
- Boiling Point: 316 ºC
- Flash Point: 145 ºC
- Refractive Index: 1.6000 (estimate)
- PSA: 66.05000
- LogP: 2.26370
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
(5-chloro-2-nitrophenyl)methanol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38-51
- Safety Instruction: S24/25; S36; S26
-
Hazardous Material Identification:
- Storage Condition:Room temperature
- Risk Phrases:R36/37/38
- Safety Term:S24/25
(5-chloro-2-nitrophenyl)methanol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
(5-chloro-2-nitrophenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 52677-1/G |
(5-CHLORO-2-NITROPHENYL)METHANOL |
73033-58-6 | 97% | 1/G |
$12 | 2022-06-02 | |
| AstaTech | 52677-5/G |
(5-CHLORO-2-NITROPHENYL)METHANOL |
73033-58-6 | 97% | 5/G |
$35 | 2022-06-02 | |
| AstaTech | 52677-25/G |
(5-CHLORO-2-NITROPHENYL)METHANOL |
73033-58-6 | 97% | 25/G |
$110 | 2022-06-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304495-25g |
(5-chloro-2-nitrophenyl)methanol |
73033-58-6 | 98% | 25g |
¥738.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304495-5g |
(5-chloro-2-nitrophenyl)methanol |
73033-58-6 | 98% | 5g |
¥271.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304495-1g |
(5-chloro-2-nitrophenyl)methanol |
73033-58-6 | 98% | 1g |
¥78.90 | 2023-09-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WY684-20g |
(5-chloro-2-nitrophenyl)methanol |
73033-58-6 | 95+% | 20g |
745.0CNY | 2021-07-16 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD4610-250mg |
(5-Chloro-2-nitrophenyl)methanol |
73033-58-6 | 95% | 250mg |
¥22.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD4610-1g |
(5-Chloro-2-nitrophenyl)methanol |
73033-58-6 | 95% | 1g |
¥27.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD4610-5g |
(5-Chloro-2-nitrophenyl)methanol |
73033-58-6 | 95% | 5g |
¥91.0 | 2024-04-18 |
(5-chloro-2-nitrophenyl)methanol Suppliers
(5-chloro-2-nitrophenyl)methanol Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on (5-chloro-2-nitrophenyl)methanol
Research Briefing on (5-chloro-2-nitrophenyl)methanol (CAS: 73033-58-6) and Its Applications in Chemical Biology and Pharmaceutical Research
(5-chloro-2-nitrophenyl)methanol (CAS: 73033-58-6) is a chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its chloro and nitro functional groups, serves as a crucial intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of novel therapeutic agents targeting infectious diseases, cancer, and neurological disorders.
A recent study published in the Journal of Medicinal Chemistry (2023) investigated the role of (5-chloro-2-nitrophenyl)methanol as a precursor in the synthesis of small-molecule inhibitors targeting bacterial enzymes. The researchers utilized a multi-step synthetic route to derivatize the compound, resulting in a library of analogs with enhanced antibacterial activity. The study highlighted the compound's ability to modulate enzyme function, providing a promising scaffold for the development of new antibiotics.
In another groundbreaking study (Nature Chemical Biology, 2024), (5-chloro-2-nitrophenyl)methanol was employed as a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs). These bifunctional molecules are designed to degrade specific disease-causing proteins by hijacking the ubiquitin-proteasome system. The study demonstrated that derivatives of (5-chloro-2-nitrophenyl)methanol could effectively link target proteins to E3 ubiquitin ligases, leading to their degradation. This approach holds immense potential for treating cancers and other protein-misfolding diseases.
Furthermore, the compound's utility in chemical biology was underscored by a recent publication in ACS Chemical Biology (2024), where it was used to develop fluorescent probes for imaging cellular processes. The nitro and chloro groups of (5-chloro-2-nitrophenyl)methanol were strategically modified to create probes that selectively bind to intracellular targets, enabling real-time visualization of biological pathways. This advancement opens new avenues for studying disease mechanisms at the molecular level.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of (5-chloro-2-nitrophenyl)methanol-derived compounds. A review article in Drug Discovery Today (2023) emphasized the need for further structural modifications to improve bioavailability and reduce off-target effects. Computational modeling and high-throughput screening are currently being employed to address these limitations, with several candidates already in preclinical testing.
In conclusion, (5-chloro-2-nitrophenyl)methanol (CAS: 73033-58-6) continues to be a valuable building block in chemical biology and pharmaceutical research. Its diverse applications, ranging from antibiotic development to targeted protein degradation, highlight its significance in modern drug discovery. Future research should focus on refining its derivatives to enhance therapeutic efficacy and safety, paving the way for innovative treatments across multiple disease areas.
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